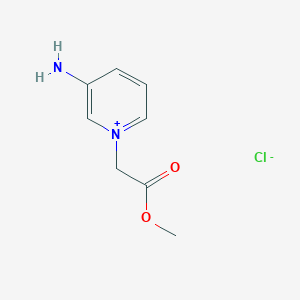![molecular formula C9H7NO3 B13670484 6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
6-Methoxybenzo[c]isoxazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
This reaction can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Analyse Des Réactions Chimiques
6-Methoxybenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Applications De Recherche Scientifique
6-Methoxybenzo[c]isoxazole-3-carbaldehyde has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Methoxybenzo[c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-Methoxybenzo[c]isoxazole-3-carbaldehyde can be compared with other isoxazole derivatives such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents and biological activities . For example:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool in neuroscience.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
6-methoxy-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-12-6-2-3-7-8(4-6)10-13-9(7)5-11/h2-5H,1H3 |
Clé InChI |
LGWKGWCHLJGQFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NOC(=C2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)



![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)


![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)




